molecular formula C11H21ClN2O2 B3113342 Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride CAS No. 1949836-68-3

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride

Cat. No.: B3113342
CAS No.: 1949836-68-3
M. Wt: 248.75
InChI Key: YRTFQMOZHJITKL-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride is a chemical compound with the molecular formula C11H20ClN2O2. It is known for its unique structure, which includes an azetidine ring and a cyclopropyl group. This compound is often used in various chemical and biological research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclopropyl azetidine derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process often includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the azetidine ring and cyclopropyl group. This structure imparts distinct reactivity and stability, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFQMOZHJITKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949836-68-3
Record name tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride
Reactant of Route 2
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride
Reactant of Route 3
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride
Reactant of Route 4
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride
Reactant of Route 5
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride
Reactant of Route 6
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride

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